molecular formula C9H8O2 B3055790 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 66947-60-2

5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B3055790
CAS No.: 66947-60-2
M. Wt: 148.16 g/mol
InChI Key: RBEPUKMEVUHMAR-UHFFFAOYSA-N
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Description

5-Methoxybicyclo[420]octa-1,3,5-trien-7-one is an organic compound with the molecular formula C9H8O2 It is a bicyclic structure that includes a methoxy group attached to a bicyclo[420]octa-1,3,5-trien-7-one framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 3-benzyloxy-2-iodophenyl trifluoromethanesulfonate as a starting material. This compound undergoes a series of reactions, including the addition of butyllithium in hexanes, followed by cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bicyclic structure can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction can produce a fully saturated bicyclic compound.

Scientific Research Applications

5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets, such as enzymes or receptors. The methoxy group and the bicyclic structure play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Lacks the methoxy group, which affects its reactivity and binding properties.

    6-Methoxybenzocyclobutan-1-one: Similar in structure but differs in the position of the methoxy group, leading to different chemical behavior.

    2-Methoxybicyclo[4.2.0]octa-1,3,5-trien-8-one: Another isomer with variations in the position of the methoxy group

Uniqueness

5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and potential applications. This compound’s structure allows for specific interactions with molecular targets, making it valuable in various research fields.

Properties

IUPAC Name

5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEPUKMEVUHMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372931
Record name 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66947-60-2
Record name 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 2
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 3
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 4
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 5
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 6
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

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